REACTION_SMILES
|
[CH:16]1([N:17]([CH3:18])[c:19]2[c:20]([Cl:21])[cH:22][cH:23][cH:24][c:25]2[Cl:26])[CH2:27][CH2:28]1.[CH:1]1([C:4](=[O:5])[NH:6][c:7]2[c:8]([Cl:14])[cH:9][cH:10][cH:11][c:12]2[Cl:13])[CH2:2][CH2:3]1.[ClH:15].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[CH:1]1([CH2:4][NH:6][c:7]2[c:8]([Cl:14])[cH:9][cH:10][cH:11][c:12]2[Cl:13])[CH2:2][CH2:3]1
|
Name
|
CN(c1c(Cl)cccc1Cl)C1CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(c1c(Cl)cccc1Cl)C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1c(Cl)cccc1Cl)C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1cccc(Cl)c1NCC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |